![molecular formula C73H100N20O19S2 B10846337 Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)
Ac-I[CV(1Nal)QDWGAHRC]T
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-I[CV(1Nal)QDWGAHRC]T is a synthetic peptide known for its role in inhibiting the activation of human complement component C3 . This peptide is part of a class of compounds designed to modulate the immune response, particularly in the context of inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-I[CV(1Nal)QDWGAHRC]T involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ac-I[CV(1Nal)QDWGAHRC]T primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the cysteine residues in its sequence .
Common Reagents and Conditions
Peptide Bond Formation: DIC, HOBt, TFA
Oxidation: Hydrogen peroxide (H₂O₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Major Products Formed
The major products formed from these reactions include the desired peptide this compound and its oxidized or reduced forms, depending on the reaction conditions .
Scientific Research Applications
Ac-I[CV(1Nal)QDWGAHRC]T has several applications in scientific research:
Mechanism of Action
Ac-I[CV(1Nal)QDWGAHRC]T exerts its effects by binding to complement component C3, thereby inhibiting its activation. This inhibition prevents the downstream effects of complement activation, such as inflammation and cell lysis. The peptide interacts with specific sites on C3, blocking its cleavage and subsequent activation .
Comparison with Similar Compounds
Similar Compounds
- Ac-I[CV(2Nal)QDWGAHRC]T
- Ac-I[CV(Dht)QDWGAHRC]T
Uniqueness
Ac-I[CV(1Nal)QDWGAHRC]T is unique due to its specific sequence and the presence of 1-naphthylalanine (1Nal), which enhances its binding affinity and specificity for complement component C3. This makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C73H100N20O19S2 |
|---|---|
Molecular Weight |
1625.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(4R,7S,10R,13S,19S,22R,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-22-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-(naphthalen-1-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C73H100N20O19S2/c1-8-36(4)59(83-39(7)95)71(110)91-54-33-114-113-32-53(69(108)93-60(38(6)94)72(111)112)90-63(102)47(21-14-24-78-73(75)76)84-66(105)51(27-43-30-77-34-81-43)86-61(100)37(5)82-56(97)31-80-62(101)49(26-42-29-79-46-20-12-11-19-45(42)46)87-67(106)52(28-57(98)99)88-64(103)48(22-23-55(74)96)85-65(104)50(89-70(109)58(35(2)3)92-68(54)107)25-41-17-13-16-40-15-9-10-18-44(40)41/h9-13,15-20,29-30,34-38,47-54,58-60,79,94H,8,14,21-28,31-33H2,1-7H3,(H2,74,96)(H,77,81)(H,80,101)(H,82,97)(H,83,95)(H,84,105)(H,85,104)(H,86,100)(H,87,106)(H,88,103)(H,89,109)(H,90,102)(H,91,110)(H,92,107)(H,93,108)(H,98,99)(H,111,112)(H4,75,76,78)/t36-,37-,38+,47-,48-,49-,50-,51+,52+,53-,54-,58-,59-,60-/m0/s1 |
InChI Key |
ACANXZYPSQGZJT-UZUHPOSNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CC=CC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CC=CC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


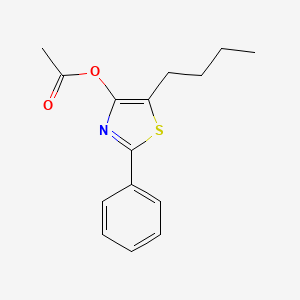
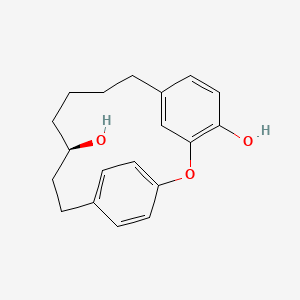
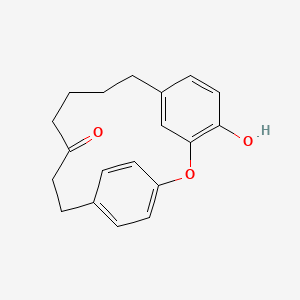
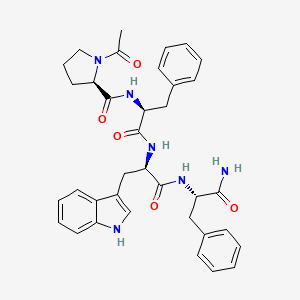
![Ac-I[CV(Bpa)QDWGAHRC]T](/img/structure/B10846295.png)
![Ac-I[CV(2Nal)QDWGAHRC]T](/img/structure/B10846297.png)
![Ac-I[CV(Bta)QDWGAHRC]T-NH2](/img/structure/B10846309.png)
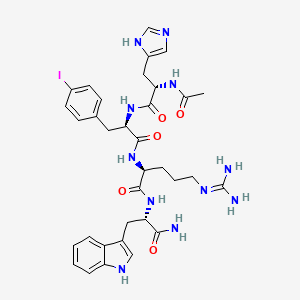
![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)
![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)
![Ac-I[CV(Bpa)QDWGAHRC]T-NH2](/img/structure/B10846333.png)
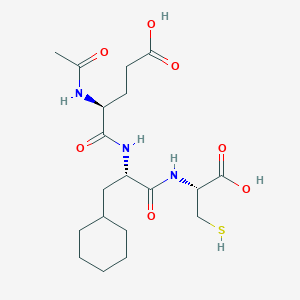
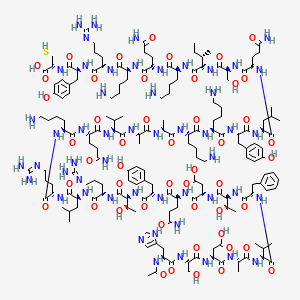
![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)
